molecular formula C23H42BrN B14390161 N-Benzyl-N,N-diethyldodecan-1-aminium bromide CAS No. 90105-72-9

N-Benzyl-N,N-diethyldodecan-1-aminium bromide

Cat. No.: B14390161
CAS No.: 90105-72-9
M. Wt: 412.5 g/mol
InChI Key: UQRIWULVCSFQAI-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-diethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-diethyldodecan-1-aminium bromide typically involves the quaternization of N,N-diethyldodecan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-diethyldodecan-1-amine+benzyl bromideN-Benzyl-N,N-diethyldodecan-1-aminium bromide\text{N,N-diethyldodecan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-diethyldodecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyldodecan-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium compound back to tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-Benzyl-N,N-diethyldodecan-1-aminium N-oxide.

    Reduction: N,N-diethyldodecan-1-amine.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N-Benzyl-N,N-diethyldodecan-1-aminium bromide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations of detergents and cleaning agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
  • N-Benzyl-N,N-diethylhexadecan-1-aminium bromide

Uniqueness

N-Benzyl-N,N-diethyldodecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties, enhancing its surfactant and antimicrobial efficacy compared to shorter or longer chain analogs.

Properties

CAS No.

90105-72-9

Molecular Formula

C23H42BrN

Molecular Weight

412.5 g/mol

IUPAC Name

benzyl-dodecyl-diethylazanium;bromide

InChI

InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-13-14-18-21-24(5-2,6-3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1

InChI Key

UQRIWULVCSFQAI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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